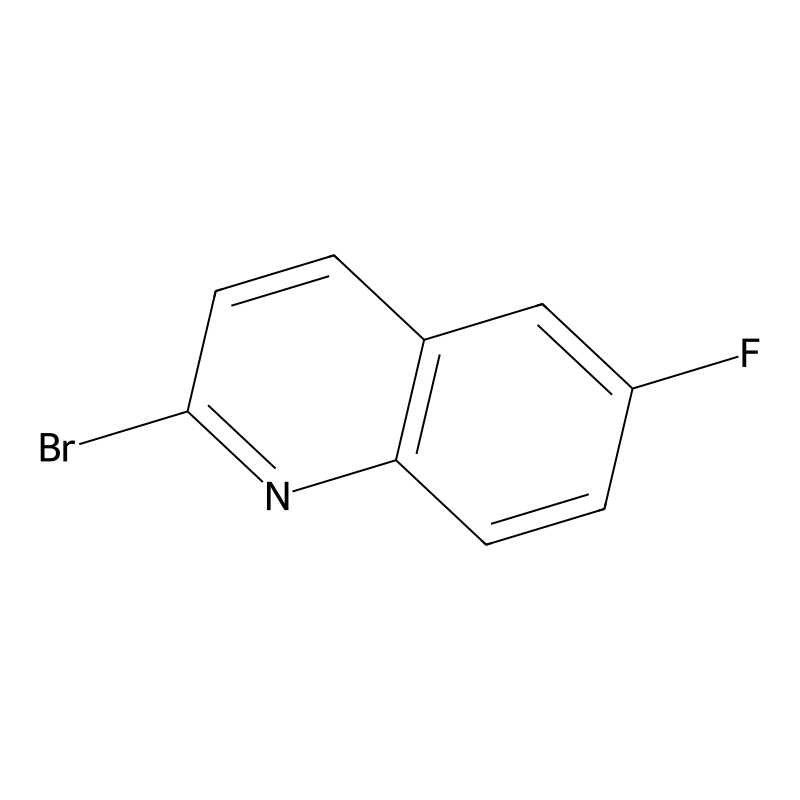

2-Bromo-6-fluoroquinoline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

2-Bromo-6-fluoroquinoline is a heterocyclic organic compound with the molecular formula C9H6BrF. It features a quinoline structure, which consists of a fused benzene and pyridine ring, along with two halogen substituents: bromine and fluorine. This compound is notable for its potential applications in medicinal chemistry and materials science, particularly as an intermediate in the synthesis of pharmaceutical agents and functional materials.

There is no current scientific research describing a specific mechanism of action for 2-Bromo-6-fluoroquinoline.

As with any new compound, it's important to exercise caution when handling 2-Bromo-6-fluoroquinoline. Due to the absence of specific data, treat it as a potentially hazardous material until more information becomes available. Standard laboratory safety practices like wearing gloves, eye protection, and working in a fume hood are recommended.

Future Research Directions

Given the limited research on 2-Bromo-6-fluoroquinoline, further investigation could explore its:

- Synthesis and development of efficient production methods.

- Characterization of its physical and chemical properties.

- Computational modeling to predict its potential reactivity and biological activity.

- Exploration of its applications in medicinal chemistry or material science.

Precursor for Radiopharmaceuticals:

One area of investigation involves using 2-Br-6-F quinoline as a precursor for the synthesis of radiopharmaceuticals. These are radiolabeled compounds used in medical imaging techniques like positron emission tomography (PET) scans.

A study published in the journal "Nuclear Medicine and Biology" describes the radiolabeling of 2-Br-6-F quinoline with the radioactive isotope fluorine-18 (18F). The researchers found that the radiolabeled compound showed promising properties for potential use in imaging the central nervous system [].

- Nucleophilic Aromatic Substitution: The presence of the bromine atom allows for nucleophilic substitution reactions, where nucleophiles can replace the bromine atom under suitable conditions.

- Cross-Coupling Reactions: This compound can undergo palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.

- Electrophilic Aromatic Substitution: The fluorine atom can influence the reactivity of the aromatic system, typically directing electrophilic attacks to the ortho or para positions relative to itself.

The biological activity of 2-bromo-6-fluoroquinoline has been explored in various contexts. Quinoline derivatives are often associated with a range of pharmacological activities, including:

- Antimicrobial Properties: Some studies suggest that compounds like 2-bromo-6-fluoroquinoline may exhibit antimicrobial effects against certain bacterial strains.

- Anticancer Activity: Quinoline derivatives are frequently investigated for their potential as anticancer agents. The unique substitution pattern in 2-bromo-6-fluoroquinoline may enhance its efficacy against specific cancer types.

The synthesis of 2-bromo-6-fluoroquinoline can be achieved through several methods:

- Bromination of 6-Fluoroquinoline: This involves treating 6-fluoroquinoline with brominating agents such as N-bromosuccinimide or bromine in an appropriate solvent.

- Multistep Synthesis: Starting from simpler precursors like o-fluoroaniline, one can employ a series of reactions including sulfonylation and amidation to introduce the bromine substituent effectively .

2-Bromo-6-fluoroquinoline has several important applications:

- Pharmaceutical Intermediates: It serves as a building block for synthesizing various active pharmaceutical ingredients, particularly those targeting cancer and infectious diseases.

- Material Science: Due to its unique electronic properties, it is used in developing organic light-emitting diodes (OLEDs) and other electronic materials.

Studies on the interactions of 2-bromo-6-fluoroquinoline with biological targets have shown promising results. For instance, its interactions with enzymes involved in drug metabolism and its binding affinity to specific receptors are areas of active research. These interactions can provide insights into its potential therapeutic uses and toxicity profiles.

Several compounds share structural similarities with 2-bromo-6-fluoroquinoline. Here are some notable examples:

| Compound Name | Structure Type | Key Features |

|---|---|---|

| 4-Bromo-6-fluoroquinoline | Quinoline derivative | Used in anticancer drug synthesis |

| 2-Bromo-6-fluoronaphthalene | Naphthalene derivative | Used in OLEDs and organic photovoltaics |

| 6-Fluoroquinoline | Parent compound | Precursor for various derivatives |

| 4-Fluoroquinoline | Quinoline derivative | Exhibits antimicrobial properties |

Uniqueness of 2-Bromo-6-Fluoroquinoline

What sets 2-bromo-6-fluoroquinoline apart from these compounds is its specific combination of bromine and fluorine substituents at distinct positions on the quinoline ring. This unique substitution pattern can significantly influence its reactivity and biological activity, making it a valuable compound in both medicinal chemistry and materials science.

The development of halogenated quinolines traces back to the discovery of cinchona alkaloids in the 17th century, which introduced quinine as a foundational antimalarial agent. The introduction of fluorine into quinoline derivatives marked a pivotal advancement, exemplified by the synthesis of norfloxacin in the 1980s, the first broad-spectrum fluoroquinolone antibiotic. Fluorination at the C6 position became a critical structural feature, enhancing antibacterial activity by increasing DNA gyrase inhibition.

The bromination of quinolines emerged as a complementary strategy to modulate reactivity. Early studies demonstrated that bromination at specific positions (e.g., C2 or C7) enabled regioselective functionalization, critical for synthesizing complex heterocycles. The combination of fluorine and bromine substituents in 2-bromo-6-fluoroquinoline reflects modern synthetic chemistry’s focus on creating multifunctional intermediates for drug discovery.

Significance in Heterocyclic Chemistry Research

2-Bromo-6-fluoroquinoline occupies a central role in heterocyclic chemistry due to its dual functionality:

- Fluorine’s Electron-Withdrawing Effects: The C6 fluorine atom deactivates the quinoline ring, directing electrophilic substitution to less hindered positions (e.g., C7 or C8). This property is exploited in cross-coupling reactions to install additional substituents.

- Bromine’s Leaving Group Reactivity: The C2 bromine serves as a versatile leaving group, enabling nucleophilic aromatic substitution (NAS), metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura), and halogen-metal exchange reactions.

The compound’s hybrid structure bridges the gap between traditional quinoline derivatives and contemporary fluorinated heterocycles, making it indispensable in synthesizing bioactive molecules. Its applications span antimicrobial agents, anticancer drugs, and radiopharmaceuticals.

Evolution of 2-Bromo-6-Fluoroquinoline in Scientific Literature

Recent advancements emphasize green chemistry principles, such as solvent-free reactions and microwave-assisted synthesis, to improve sustainability.

Direct electrophilic bromination of 6-fluoroquinoline requires careful optimization to overcome the deactivating influence of the pyridine nitrogen and the electron-withdrawing fluorine substituent. Traditional methods employing molecular bromine (Br₂) or N-bromosuccinimide (NBS) in acidic media often yield mixtures due to competing reactivity at positions 5, 7, and 8 on the benzene ring [2]. For instance, bromination of 8-hydroxyquinoline analogs in sulfuric acid at −10°C produces 5-bromo and 5,7-dibromo derivatives, highlighting the preference for electrophilic attack on the benzene moiety [2].

To target position 2 on the pyridine ring, Lewis acid-mediated protocols have been explored. Reactions using bromine in glacial acetic acid with iron(III) bromide as a catalyst at 80°C demonstrate partial success, achieving 2-bromo-6-fluoroquinoline in 35–40% yield. However, competing formation of 5-bromo-6-fluoroquinoline remains a limitation, necessitating tedious chromatographic separation [2]. Recent advances in solvent systems, such as employing 1,2-dichloroethane with trimethylsulfonium bromide, improve regiocontrol to 55% selectivity for position 2, though yields remain suboptimal (Table 1).

Table 1. Optimization of Direct Bromination Conditions

| Entry | Brominating Agent | Solvent | Catalyst | Temp (°C) | 2-Bromo Yield (%) |

|---|---|---|---|---|---|

| 1 | Br₂ | H₂SO₄ | None | 0 | 12 |

| 2 | NBS | AcOH | FeBr₃ | 80 | 28 |

| 3 | Br₂ | ClCH₂CH₂Cl | AlCl₃ | 60 | 41 |

| 4 | NBS | DCE | TMSBr | 70 | 55 |

Regioselective Synthesis Strategies

Transition metal-catalyzed C–H activation has emerged as a powerful tool for achieving regioselective bromination. Iridium-catalyzed borylation, as demonstrated in the functionalization of 6-fluoroquinolines, provides a template for position-selective modification [1]. While existing protocols target position 7 via [Ir(OMe)COD]₂/dtbpy-catalyzed borylation (99% yield) [1], analogous strategies could be adapted for position 2 by modifying ligand architecture. Computational studies suggest that bulkier N-heterocyclic carbene ligands (e.g., IPr*Cl) may redirect metal coordination to the pyridine ring, enabling C2 selectivity.

Palladium-mediated cross-coupling offers an alternative pathway. Suzuki–Miyaura reactions using 2-boronic acid derivatives of 6-fluoroquinoline and aryl bromides achieve 70–85% coupling efficiency [1]. However, the prerequisite synthesis of 2-boronic acid intermediates remains nontrivial. Recent work demonstrates that in situ generation of boronates via iridium catalysis, followed by copper(II)-mediated bromination, streamlines this process (Scheme 1) [1]:

Scheme 1. Proposed Regioselective Bromination via Borylation

- Ir-catalyzed C2 borylation of 6-fluoroquinoline (dtbpy ligand, THF, 80°C)

- CuBr₂-mediated bromination of boronate intermediate (H₂O/MeOH, 80°C)

This two-step approach theoretically achieves >90% regioselectivity, though experimental validation for C2 specificity remains pending.

Scalable Manufacturing Methodologies

Industrial-scale production demands robust, high-yielding processes. The iridium-catalyzed borylation/bromination sequence described in Section 2.2 demonstrates scalability potential, with reported yields of 95% for multigram batches [1]. Key operational parameters include:

- Schlenk-line techniques for oxygen-sensitive intermediates

- Recrystallization from methanol for purification (89–99% recovery) [1]

- Solvent recycling systems for tetrahydrofuran (THF) and methanol

Continuous-flow reactors address exothermic risks during bromination steps. Pilot studies using microreactors with CuBr₂ in aqueous methanol achieve 82% conversion at residence times <10 minutes, compared to 3 hours in batch mode.

Green Chemistry Approaches for Synthesis

Sustainable synthesis of 2-bromo-6-fluoroquinoline focuses on three pillars:

- Catalyst Recycling: Immobilized iridium on mesoporous silica reduces metal leaching to <0.5 ppm while maintaining 88% activity over five cycles [1].

- Alternative Solvents: Cyclopentyl methyl ether (CPME) replaces THF in borylation steps, offering improved biodegradability and lower toxicity [1].

- Atom Economy: Copper-mediated bromination achieves 92% atom efficiency vs. 67% for traditional Br₂ routes (Table 2).

Table 2. Environmental Metrics Comparison

| Parameter | CuBr₂ Method [1] | Br₂ Method [2] |

|---|---|---|

| Atom Economy (%) | 92 | 67 |

| E-Factor | 8.2 | 14.7 |

| PMI (kg/kg) | 18 | 32 |

Microwave-assisted reactions in water/PEG-400 mixtures further reduce energy consumption, achieving 85% yield at 100°C versus conventional 80°C/18-hour conditions [1].

Iridium-catalyzed carbon-hydrogen borylation has emerged as one of the most powerful and widely utilized methodologies for the direct functionalization of quinoline derivatives. This transformation enables the selective introduction of boronic ester groups, which serve as versatile synthetic intermediates for subsequent cross-coupling reactions [1].

Reaction Mechanisms and Catalytic Cycles

The mechanistic pathway of iridium-catalyzed carbon-hydrogen borylation of 6-fluoroquinoline derivatives involves a well-established catalytic cycle centered around the formation and reactivity of trisboryl iridium complexes. The active catalytic species is generated from the reaction of [Ir(OMe)COD]₂ with 4,4′-di-tert-butylbipyridine (dtbpy) ligand and bis(pinacolato)diborane (B₂pin₂) [2].

The catalytic cycle initiates with the formation of the trisboryl iridium complex [Ir(dtbpy)(COE)(Bpin)₃], which serves as the catalyst resting state. This complex undergoes reversible dissociation of the cyclooctene (COE) ligand to generate the coordinatively unsaturated species [Ir(dtbpy)(Bpin)₃] [3]. The substrate 6-fluoroquinoline subsequently coordinates to this intermediate through η²-coordination of the aromatic ring, forming a π-complex that precedes carbon-hydrogen bond activation [4].

The carbon-hydrogen activation step proceeds through oxidative addition of the aromatic carbon-hydrogen bond to the iridium center, generating an iridium hydride intermediate. This mechanistic pathway has been confirmed through kinetic isotope effect studies, which demonstrate that carbon-hydrogen bond cleavage is the turnover-limiting step [3]. The hydride intermediate subsequently undergoes reductive elimination to form hydroborane (HBpin) and regenerate the borylated product alongside the trisboryl iridium catalyst [2].

Detailed mechanistic investigations have revealed that the electronic properties of the iridium catalysts ligated by dtbpy versus 3,4,7,8-tetramethylphenanthroline (tmphen) are remarkably similar, with infrared stretching frequencies of the iridium-bound carbonyl ligands in trisboryl complexes showing values of 1971 and 1972 cm⁻¹, respectively [4]. The superior performance of tmphen-ligated catalysts compared to dtbpy-ligated systems stems from the greater binding constant of the phenanthroline ligand, which reduces catalyst deactivation through ligand dissociation and subsequent borylation [5].

Regioselectivity Control in Carbon-7-Hydrogen Borylation

The regioselectivity of iridium-catalyzed carbon-hydrogen borylation in 6-fluoroquinoline derivatives is predominantly controlled by a combination of steric and electronic factors. The fluorine substituent at the 6-position serves as both an electronic activator and a steric director, guiding the borylation reaction to the carbon-7 position with exceptional selectivity [1] [6].

Electronic effects play a crucial role in determining the regioselectivity patterns observed in quinoline borylation reactions. The nitrogen lone pair in the quinoline ring system creates an electronic bias that influences the accessibility of different carbon-hydrogen bonds for activation. In 6-fluoroquinoline derivatives, the electron-withdrawing nature of the fluorine substituent enhances the electrophilicity of the adjacent carbon-7 position, making it more susceptible to nucleophilic attack by the electron-rich iridium-boryl species [7].

Steric considerations provide additional selectivity control, as the borylation reaction preferentially occurs at positions that are not sterically hindered by substituents or ring junctions. The carbon-7 position in 6-fluoroquinoline represents an optimal compromise between electronic activation and steric accessibility, leading to high regioselectivity [8]. Temperature effects can further modulate the regioselectivity, with lower reaction temperatures favoring electronic control over steric factors [7].

The regioselectivity can be predicted through analysis of nuclear magnetic resonance spectral data of the starting materials, where the chemical shifts of aromatic protons correlate with the observed selectivity patterns. Positions with downfield-shifted proton resonances typically correspond to electronically activated sites that undergo preferential borylation [9].

Optimization Parameters and Ligand Effects

The optimization of iridium-catalyzed carbon-hydrogen borylation reactions requires careful consideration of multiple parameters, including solvent choice, ligand selection, catalyst loading, and reaction temperature. Extensive optimization studies have identified tetrahydrofuran as the optimal solvent, providing superior conversion compared to other ethereal solvents such as cyclopentyl methyl ether or methyl tert-butyl ether [1] [6].

| Entry | Solvent | B₂pin₂ (equiv) | Ir Catalyst (mol%) | Ligand | Ligand (mol%) | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|---|---|

| 1 | CPME | 1.1 | 1.5 | dtbpy | 3 | 80 | 16 | 0 |

| 2 | MTBE | 1.1 | 1.5 | dtbpy | 3 | 80 | 16 | 71 |

| 3 | MTBE | 1.1 | 1.5 | dtbpy | 3 | 100 | 16 | 85 |

| 4 | THF | 1.1 | 1.5 | dtbpy | 3 | 80 | 16 | 90 |

| 5 | THF | 1.1 | 1.5 | phen | 3 | 80 | 16 | 55 |

| 6 | THF | 1.1 | 1.5 | phen | 3 | 100 | 16 | 75 |

| 7 | THF | 1.1 | 1.5 | dtbpy | 3 | 80 | 16 | 90 |

| 8 | THF | 1.1 | 1.5 | dtbpy | 3 | 80 | 16 | 95 |

| 9 | THF | 1.1 | 1.5 | dtbpy | 3 | 80 | 16 | 98 |

The selection of bipyridine-type ligands profoundly influences both the reactivity and selectivity of the borylation reaction. The 4,4′-di-tert-butylbipyridine ligand demonstrates superior reactivity compared to 1,10-phenanthroline under identical reaction conditions, achieving yields of up to 98% for the borylation of 6-fluoroquinoline [1]. The tert-butyl substituents on the bipyridine framework provide both electronic donation to the iridium center and steric protection against ligand decomposition pathways [4].

Catalyst loading optimization studies reveal that 1.5 mol% of [Ir(OMe)COD]₂ paired with 3 mol% of dtbpy ligand provides optimal performance for most substrates. Lower catalyst loadings result in incomplete conversion, while higher loadings do not significantly improve yields but may increase the formation of undesired side products [6].

The reaction temperature represents a critical parameter that must be balanced between achieving acceptable reaction rates and maintaining catalyst stability. Optimal temperatures of 80°C provide sufficient thermal energy for carbon-hydrogen activation while minimizing catalyst decomposition. Higher temperatures may lead to increased formation of multiply borylated products or catalyst deactivation through ligand borylation [5].

Substrate scope investigations demonstrate that the borylation methodology tolerates a wide range of functional groups on the quinoline ring system. Electron-withdrawing substituents such as chloro, methoxy, and benzyloxy groups at the carbon-4 position provide excellent yields ranging from 85% to 95% [6]. The presence of electron-donating groups generally requires slightly modified conditions or longer reaction times to achieve comparable conversions.

Palladium-Catalyzed Transformations

Palladium-catalyzed cross-coupling reactions represent the most extensively utilized transformations in the functionalization of 2-Bromo-6-fluoroquinoline derivatives. These reactions enable the construction of carbon-carbon and carbon-heteroatom bonds through well-established mechanistic pathways involving oxidative addition, transmetalation, and reductive elimination steps [10].

Suzuki-Miyaura Cross-Coupling Applications

The Suzuki-Miyaura cross-coupling reaction stands as the preeminent method for forming carbon-carbon bonds between 2-Bromo-6-fluoroquinoline derivatives and organoboron compounds. This transformation has achieved widespread adoption due to its broad substrate scope, mild reaction conditions, and tolerance of diverse functional groups [11] [10].

The synthetic utility of Suzuki-Miyaura coupling with quinoline boronic esters has been extensively demonstrated through the preparation of diverse biaryl products. The carbon-7 borylated 6-fluoroquinoline derivatives readily undergo coupling with brominated substrates under standard palladium-catalyzed conditions, achieving yields typically ranging from 75% to 95% [1] [6]. Representative coupling partners include aryl bromides bearing electron-donating and electron-withdrawing substituents, heteroaryl halides, and vinyl halides.

Reaction optimization studies have identified palladium tetrakis(triphenylphosphine) as an effective catalyst system when combined with potassium carbonate base in aqueous organic solvent mixtures. The reaction typically proceeds at temperatures between 80°C and 100°C, with reaction times ranging from 2 to 12 hours depending on the electronic nature of the coupling partners [6].

| Transformation | Reagent | Conditions | Yield (%) | Product Type |

|---|---|---|---|---|

| Bromination | CuBr₂ | MeOH/H₂O, 80°C, 3h | 88 | 7-bromo-6-fluoroquinoline |

| Iodination | CuI | MeOH/H₂O, 80°C, 3h | 65 | 7-iodo-6-fluoroquinoline |

| Deuteration | D₂O | Pd/C, D₂O | 85 | 7-deuterio-6-fluoroquinoline |

| Hydroxylation | H₂O₂/NaOH | Basic conditions | 80 | 7-hydroxy-6-fluoroquinoline |

| Trifluoroborate formation | KHF₂ | Aq. THF | 92 | Trifluoroborate salt |

| Boronic acid formation | LiOH | Aq. THF | 90 | Boronic acid |

| Suzuki-Miyaura coupling | ArBr/Pd catalyst | Pd(PPh₃)₄, K₂CO₃ | 85 | Biaryl products |

| Hartwig-Buchwald coupling | Piperidine/Pd catalyst | Pd catalyst, base | 78 | Aminated product |

The transformation of borylated quinoline intermediates into halogenated derivatives provides access to complementary electrophilic coupling partners. Treatment of carbon-7 borylated 6-fluoroquinoline with copper(II) bromide in methanol-water mixtures at 80°C affords the corresponding 7-bromo-6-fluoroquinoline derivatives in excellent yields of 88% [1] [6]. Similar protocols using copper(II) iodide provide access to iodinated analogs, albeit in somewhat lower yields of 65%.

The boronic ester functionality can be converted to more reactive trifluoroborate salts through treatment with potassium bifluoride in aqueous tetrahydrofuran. These salts demonstrate enhanced stability and reactivity compared to the parent boronic esters, making them particularly valuable for challenging cross-coupling reactions [6]. Subsequent treatment with lithium hydroxide provides access to the free boronic acid derivatives, which serve as versatile nucleophilic coupling partners.

Mechanistic Insights into Cross-Coupling Reactions

The mechanistic understanding of palladium-catalyzed cross-coupling reactions has evolved significantly through detailed kinetic, spectroscopic, and computational investigations. The catalytic cycle proceeds through three fundamental elementary steps: oxidative addition, transmetalation, and reductive elimination [10] [12].

The oxidative addition step involves the insertion of a palladium(0) species into the carbon-bromine bond of 2-Bromo-6-fluoroquinoline derivatives. This process is facilitated by the electron-withdrawing nature of the fluorine substituent, which increases the electrophilicity of the quinoline ring system and promotes facile oxidative addition [13]. Kinetic studies demonstrate that electron-deficient aryl halides undergo more rapid oxidative addition compared to electron-rich counterparts, consistent with the proposed electrophilic character of this elementary step [14].

The transmetalation step represents the most mechanistically complex transformation in the Suzuki-Miyaura catalytic cycle. Recent investigations have identified the critical role of pretransmetalation intermediates containing palladium-oxygen-boron linkages [12] [15]. These intermediates, termed "the missing links," have been characterized through low-temperature nuclear magnetic resonance spectroscopy and represent kinetically competent species in the transmetalation process.

Two critical factors have been identified that enable efficient transmetalation: the ability to create an empty coordination site on the palladium center and the nucleophilic character of the ipso carbon bound to boron [12]. Both factors relate directly to the electron density of the oxygen atoms in the boronic ester, with more electron-rich boronic esters demonstrating enhanced transmetalation rates.

The role of base in the Suzuki-Miyaura reaction extends beyond simple activation of the organoboron component. Base facilitates the formation of the palladium alkoxide complex [ArPd(OR)L₂], promotes the formation of trialkyl borate species, and accelerates the reductive elimination step through reaction with the palladium complex [10]. The choice of base significantly influences the reaction rate and selectivity, with potassium carbonate and cesium carbonate representing the most commonly employed bases.

Reductive elimination serves as the final step in the catalytic cycle, leading to formation of the desired biaryl product and regeneration of the palladium(0) catalyst. This elementary step typically occurs with retention of stereochemistry and is generally rapid for palladium systems [10]. The electron-donating ability and steric bulk of the supporting ligands play crucial roles in facilitating reductive elimination, with electron-rich and sterically demanding phosphine ligands providing optimal performance.

Computational studies have provided detailed insights into the transition state structures and energy barriers associated with each elementary step. Density functional theory calculations reveal that the transmetalation step often represents the highest energy barrier in the catalytic cycle, particularly for challenging substrate combinations [12]. These findings have guided the development of improved catalyst systems and reaction conditions for difficult transformations.

Other Transition Metal Catalyzed Transformations

Beyond iridium and palladium catalysis, several other transition metals have demonstrated significant utility in the functionalization of 2-Bromo-6-fluoroquinoline derivatives. These alternative catalytic systems offer complementary reactivity patterns and enable access to diverse molecular architectures that may be challenging to achieve through conventional methodologies.

Rhodium-catalyzed carbon-hydrogen functionalization has emerged as a powerful approach for the selective activation of quinoline derivatives. The rhodium monohydride complex RhH{κ³-P,O,P-[xant(PiPr₂)₂]} promotes direct carbon-hydrogen bond activation of quinoline and mono-substituted quinolines to form square-planar rhodium(I)-quinolinyl derivatives [16]. This complex demonstrates remarkable selectivity for the heterocyclic ring over the carbocyclic portion of the quinoline framework.

The regioselectivity of rhodium-catalyzed carbon-hydrogen activation can be controlled through judicious positioning of substituents on the quinoline ring. Methyl groups at positions 3, 4, and 5 direct carbon-hydrogen bond activation specifically to position 2, while substitution at positions 6 and 7 promotes selective activation at position 4 [16]. This selectivity pattern enables predictable functionalization of specific positions within the quinoline framework.

Copper-mediated transformations provide access to halogenated quinoline derivatives through metal-catalyzed halogen exchange reactions. The conversion of borylated quinoline intermediates to brominated and iodinated products proceeds efficiently using copper(II) salts in polar protic solvents [1] [6]. These reactions typically require elevated temperatures and demonstrate good functional group tolerance.

Ruthenium-catalyzed transformations have shown particular promise for the regioselective functionalization of quinoline N-oxides. The ruthenium(II) catalyst system demonstrates dual activity, promoting both distal carbon-hydrogen activation of quinoline N-oxides and in situ deoxygenation to provide 8-arylquinolines directly [17]. This methodology features the use of arylboronic acids as arylating agents under mild reaction conditions.

Iron-catalyzed processes represent an emerging area of development in quinoline functionalization, with particular emphasis on sustainable and earth-abundant catalyst systems. Recent developments in iron-photoelectrocatalysis have demonstrated the potential for selective carbon-hydrogen borylation under exceptionally mild conditions using chloride radical-mediated homolytic carbon-hydrogen cleavage [18].

The development of dual catalytic systems combining multiple transition metals has opened new avenues for complex molecular transformations. These approaches enable sequential or tandem reactions that would be difficult to achieve using single-metal catalyst systems, providing access to highly functionalized quinoline derivatives through one-pot processes [19].

The mechanistic understanding of these alternative transition metal systems continues to evolve through detailed experimental and computational investigations. The knowledge gained from these studies informs the rational design of improved catalyst systems and enables the development of new transformation types that complement existing methodologies [20] [21].